molecular formula C10H14OS2 B14287383 2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan CAS No. 124619-95-0

2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan

Katalognummer: B14287383
CAS-Nummer: 124619-95-0
Molekulargewicht: 214.4 g/mol
InChI-Schlüssel: SFRDLBBCFGVJDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). The compound’s structure includes a furan ring substituted with a methyl group and a tetrahydrothienylmethylthio group. This unique structure may impart specific chemical and physical properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a suitable thiol compound under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the thioether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the furan ring or the thioether linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the methyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the furan ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylfuran: A simpler analog with a furan ring and a methyl group.

    Tetrahydrothiophene: A related compound with a sulfur-containing ring.

    3-Methylthiophene: A thiophene derivative with a methyl group.

Uniqueness

2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan is unique due to its combination of a furan ring with a tetrahydrothienylmethylthio group. This structure may impart distinct chemical and physical properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

124619-95-0

Molekularformel

C10H14OS2

Molekulargewicht

214.4 g/mol

IUPAC-Name

2-methyl-3-(thiolan-2-ylmethylsulfanyl)furan

InChI

InChI=1S/C10H14OS2/c1-8-10(4-5-11-8)13-7-9-3-2-6-12-9/h4-5,9H,2-3,6-7H2,1H3

InChI-Schlüssel

SFRDLBBCFGVJDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CO1)SCC2CCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.